molecular formula C8H12Mo2O8 B083154 molybdenum(2+);tetraacetate CAS No. 14221-06-8

molybdenum(2+);tetraacetate

Cat. No.: B083154
CAS No.: 14221-06-8
M. Wt: 428.1 g/mol
InChI Key: DOOLFANBWPPEGQ-UHFFFAOYSA-J
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Description

Tetrakis(mu-(acetato-O:O’))dimolybdenum, also known as dimolybdenum tetraacetate, is a coordination compound with the molecular formula C8H12Mo2O8. This compound features a metal-metal bond between two molybdenum atoms, bridged by four acetate ligands. It is a notable example of a compound with a quadruply bonded metal-metal interaction, which is of significant interest in the field of inorganic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(mu-(acetato-O:O’))dimolybdenum can be synthesized through the reaction of molybdenum hexacarbonyl with acetic acid. The reaction typically proceeds as follows:

Mo2(CO)6+4CH3COOHMo2(O2CCH3)4+6CO+2H2\text{Mo}_2(\text{CO})_6 + 4 \text{CH}_3\text{COOH} \rightarrow \text{Mo}_2(\text{O}_2\text{CCH}_3)_4 + 6 \text{CO} + 2 \text{H}_2 Mo2​(CO)6​+4CH3​COOH→Mo2​(O2​CCH3​)4​+6CO+2H2​

This reaction is carried out under reflux conditions, where molybdenum hexacarbonyl is dissolved in acetic acid and heated to facilitate the formation of the desired product .

Industrial Production Methods

While the industrial production of tetrakis(mu-(acetato-O:O’))dimolybdenum is not as common as its laboratory synthesis, it can be scaled up using similar reaction conditions. The key is to maintain a controlled environment to ensure the purity and yield of the compound. Industrial methods may involve continuous flow reactors to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(mu-(acetato-O:O’))dimolybdenum undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetrakis(mu-(acetato-O:O’))dimolybdenum has several scientific research applications:

Mechanism of Action

The mechanism of action of tetrakis(mu-(acetato-O:O’))dimolybdenum involves its ability to form strong metal-metal bonds and interact with various ligands. The quadruply bonded molybdenum atoms can undergo redox reactions, ligand exchange, and coordination with other molecules. These interactions are crucial for its catalytic activity and potential biological effects .

Comparison with Similar Compounds

Similar Compounds

    Chromium(II) acetate: Similar structure with chromium instead of molybdenum.

    Ruthenium(II) acetate: Similar coordination environment with ruthenium.

    Iron(II) acetate: Another example of a metal acetate complex with iron.

Uniqueness

Tetrakis(mu-(acetato-O:O’))dimolybdenum is unique due to its quadruply bonded molybdenum atoms, which is less common compared to other metal-metal bonded compounds. This unique bonding leads to distinct chemical and physical properties, making it a valuable compound for research and industrial applications .

Biological Activity

Molybdenum(II) tetraacetate, with the chemical formula Mo2(O2CCH3)4\text{Mo}_2(\text{O}_2\text{CCH}_3)_4, is a coordination compound that exhibits unique biological and chemical properties. This article explores its biological activity, structural characteristics, and potential applications based on recent research findings.

Structural Characteristics

Molybdenum(II) tetraacetate is characterized by its dimolybdenum structure , where two molybdenum atoms are connected by a quadruple bond. The compound adopts a Chinese lantern structure , with four acetate groups bridging the two metal centers. Key structural parameters include:

  • Mo-Mo bond distance : 2.093 Å
  • Mo-O bond distance : 2.119 Å
  • Bonding configuration : σ2π4δ2\sigma^2\pi^4\delta^2 .

This unique bonding configuration contributes to its stability and reactivity, which are critical for its biological functions.

Enzymatic Role

Molybdenum is an essential trace element in biological systems, primarily functioning as a cofactor for various metalloenzymes. In the case of molybdenum(II) tetraacetate, it plays a crucial role in:

  • Nitrogen fixation : Molybdenum-containing enzymes like nitrogenase are vital for converting atmospheric nitrogen into ammonia, a process essential for plant growth.
  • Sulfite oxidase activity : Molybdenum is integral to sulfite oxidase, which catalyzes the oxidation of sulfite to sulfate in the sulfur metabolism pathway .

The biological activity of molybdenum compounds often depends on their ability to form complexes with organic molecules, enhancing their solubility and bioavailability.

Case Studies

  • Molybdenum Cofactor in Microorganisms :
    • Research has shown that molybdenum must be complexed with pterin compounds to exhibit biological activity. This complexation is crucial for the formation of the molybdenum cofactor necessary for enzymatic reactions .
  • Electron Transport Properties :
    • A study on the electron transport properties of dimolybdenum tetraacetate revealed its potential applications in nanoscale electronic devices. The compound's ability to facilitate electron transfer makes it a candidate for future biotechnological applications .

Applications

Molybdenum(II) tetraacetate has several potential applications in both biological and industrial fields:

  • Agriculture : Its role as a micronutrient can enhance crop yields by improving nitrogen fixation in legumes.
  • Biotechnology : The compound's electron transport capabilities may be harnessed in developing biosensors or bioelectronic devices.
  • Catalysis : Molybdenum complexes are used as catalysts in various chemical reactions, including oxidation processes.

Summary of Research Findings

StudyFindings
Molybdenum is essential for nitrogenase activity in plants.
Dimolybdenum tetraacetate facilitates electron transport, indicating potential for electronic applications.
Structural analysis confirms the unique bonding configuration essential for its reactivity.

Properties

CAS No.

14221-06-8

Molecular Formula

C8H12Mo2O8

Molecular Weight

428.1 g/mol

IUPAC Name

molybdenum(2+);tetraacetate

InChI

InChI=1S/4C2H4O2.2Mo/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+2/p-4

InChI Key

DOOLFANBWPPEGQ-UHFFFAOYSA-J

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mo+2].[Mo+2]

Isomeric SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mo+2].[Mo+2]

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mo+2].[Mo+2]

Key on ui other cas no.

14221-06-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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